4-(3-benzylpyrrolidine-1-carbonyl)-2-(cyclopropylmethoxy)pyridine
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Overview
Description
4-(3-benzylpyrrolidine-1-carbonyl)-2-(cyclopropylmethoxy)pyridine is a synthetic organic compound that belongs to the class of pyrrolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-benzylpyrrolidine-1-carbonyl)-2-(cyclopropylmethoxy)pyridine typically involves multi-step organic reactions. The starting materials may include benzylamine, pyridine derivatives, and cyclopropylmethanol. The synthesis process may involve:
Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving benzylamine and suitable carbonyl compounds.
Substitution Reactions: Introduction of the pyridine moiety can be done through nucleophilic substitution reactions.
Methanone Formation: The final step may involve the formation of the methanone group through oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-benzylpyrrolidine-1-carbonyl)-2-(cyclopropylmethoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the methanone group to alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (alkyl halides) are commonly used.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine or pyridine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition or receptor binding.
Industry: Used in the production of specialty chemicals or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 4-(3-benzylpyrrolidine-1-carbonyl)-2-(cyclopropylmethoxy)pyridine would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (3-Benzylpyrrolidin-1-yl)(2-methoxypyridin-4-yl)methanone
- (3-Benzylpyrrolidin-1-yl)(2-(cyclopropylmethoxy)pyridin-3-yl)methanone
- (3-Benzylpyrrolidin-1-yl)(2-(cyclopropylmethoxy)pyridin-5-yl)methanone
Uniqueness
4-(3-benzylpyrrolidine-1-carbonyl)-2-(cyclopropylmethoxy)pyridine is unique due to the specific arrangement of its functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
(3-benzylpyrrolidin-1-yl)-[2-(cyclopropylmethoxy)pyridin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c24-21(19-8-10-22-20(13-19)25-15-17-6-7-17)23-11-9-18(14-23)12-16-4-2-1-3-5-16/h1-5,8,10,13,17-18H,6-7,9,11-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJIFHODHLTYNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)N3CCC(C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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